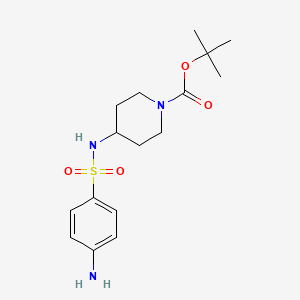

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate

CAS No.: 746630-27-3

Cat. No.: VC5370217

Molecular Formula: C16H25N3O4S

Molecular Weight: 355.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 746630-27-3 |

|---|---|

| Molecular Formula | C16H25N3O4S |

| Molecular Weight | 355.45 |

| IUPAC Name | tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3 |

| Standard InChI Key | ZKDNDLNAFHXFJU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |

Introduction

Overview

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate (CAS 746630-27-3) is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamido-linked 4-aminophenyl moiety. Its molecular structure combines rigidity from the piperidine core with functional versatility, making it valuable in pharmaceutical and synthetic chemistry. This report synthesizes data from peer-reviewed literature, chemical databases, and safety documentation to provide a detailed profile of the compound.

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name is tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate, with the molecular formula C₁₆H₂₅N₃O₄S and a molecular weight of 355.45 g/mol . Key structural features include:

-

Piperidine ring: Provides a six-membered amine scaffold.

-

Boc group: Enhances solubility and protects the amine during synthesis.

-

Sulfonamido bridge: Links the piperidine to a 4-aminophenyl group, enabling hydrogen bonding and target interactions.

Physicochemical Data

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

-

Reagents: 4-Aminobenzenesulfonamide, tert-butyl 4-aminopiperidine-1-carboxylate, triethylamine (TEA).

-

Conditions: Tetrahydrofuran (THF)/dichloromethane (DCM) at 0–20°C .

Mechanistic Insight: The sulfonamide group reacts with the piperidine amine under basic conditions (TEA), forming the sulfonamido linkage. The Boc group remains intact due to its stability under mild reaction conditions .

Scalability and Optimization

-

Challenges: Low solubility of intermediates may necessitate polar aprotic solvents (e.g., DMF).

Applications in Pharmaceutical Research

Role in PROTAC Development

The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs) . Key attributes:

-

Rigidity: The piperidine and sulfonamido groups stabilize ternary complexes between target proteins and E3 ubiquitin ligases.

-

Tunability: Modifications to the 4-aminophenyl group enhance binding specificity .

| Hazard Category | GHS Code | Signal Word | Precautions |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Eye Damage | H319 | Warning | Serious eye irritation |

| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |

Research Frontiers and Challenges

Target Engagement Studies

-

PROTAC Optimization: Structure-activity relationship (SAR) studies are needed to evaluate linker length and stereochemistry effects .

-

Crystallography: Molecular docking could elucidate binding modes with E3 ligases like VHL or CRBN.

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume